9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene
Overview
Description
9-([1,1’-Biphenyl]-4-yl)-10-bromoanthracene: is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a bromine atom attached to the anthracene core, which is further substituted with a biphenyl group at the 9th position. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-([1,1’-Biphenyl]-4-yl)-10-bromoanthracene typically involves a multi-step process. One common method includes the bromination of anthracene followed by a Suzuki coupling reaction with a biphenyl derivative. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The Suzuki coupling reaction involves the use of a palladium catalyst and a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the production of 9-([1,1’-Biphenyl]-4-yl)-10-bromoanthracene can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions can significantly enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions. This can be achieved using reagents like sodium azide or thiourea.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO) or thiourea in ethanol.
Major Products:
Oxidation: Quinones or other oxidized anthracene derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 9-([1,1’-Biphenyl]-4-yl)-10-bromoanthracene is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a fluorescent probe due to its polycyclic aromatic structure, which exhibits strong fluorescence properties. It can be utilized in imaging studies and the detection of biological molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs and therapeutic agents. Its unique structure allows for the exploration of various biological targets and pathways.
Industry: In the industrial sector, 9-([1,1’-Biphenyl]-4-yl)-10-bromoanthracene is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of 9-([1,1’-Biphenyl]-4-yl)-10-bromoanthracene is largely dependent on its interaction with specific molecular targets. In the context of its use as a fluorescent probe, the compound interacts with biological molecules through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions lead to changes in the fluorescence properties of the compound, allowing for the detection and imaging of target molecules.
Comparison with Similar Compounds
9-Phenylanthracene: Similar structure but lacks the bromine atom, resulting in different reactivity and applications.
10-Bromoanthracene: Lacks the biphenyl group, leading to different electronic properties and uses.
4-Biphenylboronic acid: Used in similar coupling reactions but has different functional groups and reactivity.
Uniqueness: The presence of both the bromine atom and the biphenyl group in 9-([1,1’-Biphenyl]-4-yl)-10-bromoanthracene imparts unique electronic and steric properties to the compound. This makes it particularly useful in applications requiring high thermal stability and specific electronic characteristics, such as in OLEDs and other electronic materials.
Properties
IUPAC Name |
9-bromo-10-(4-phenylphenyl)anthracene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17Br/c27-26-23-12-6-4-10-21(23)25(22-11-5-7-13-24(22)26)20-16-14-19(15-17-20)18-8-2-1-3-9-18/h1-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJIOUBBOCVHPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610578 | |
Record name | 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400607-05-8 | |
Record name | 9-(4′-Biphenylyl)-10-bromoanthracene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400607-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-([1,1'-biphenyl]-4-yl)-10-bromoanthracene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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